6-Bromo-5-methylnicotinimidamide
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Overview
Description
6-Bromo-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of nicotinic acid and features a bromine atom at the 6th position and a methyl group at the 5th position on the nicotinimidamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylnicotinimidamide typically involves the bromination of 5-methylnicotinimidamide. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 6th position. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylnicotinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as nitro compounds or oxides.
Reduction Products: Reduced derivatives like amines.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
6-Bromo-5-methylnicotinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylnicotinimidamide involves its interaction with specific molecular targets. The bromine atom and the nicotinimidamide ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
5-Bromo-6-methylnicotinimidamide: Similar structure but with different positional isomerism.
6-Chloro-5-methylnicotinimidamide: Chlorine atom instead of bromine.
5-Methylnicotinimidamide: Lacks the bromine atom.
Uniqueness: 6-Bromo-5-methylnicotinimidamide is unique due to the presence of both a bromine atom and a methyl group on the nicotinimidamide ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H8BrN3 |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
6-bromo-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3H,1H3,(H3,9,10) |
InChI Key |
YKWDMNCMHGIIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=N)N |
Origin of Product |
United States |
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